gamma-Preprotachykinin amide (72-92)

Description

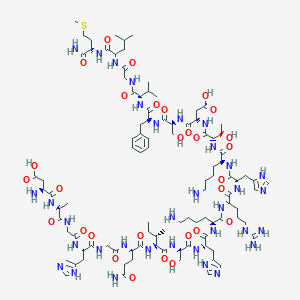

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H158N34O29S/c1-10-51(6)79(132-88(152)63(24-25-72(103)137)118-73(138)42-112-84(148)66(33-55-38-107-46-114-55)120-74(139)41-111-82(146)52(7)117-83(147)58(102)36-76(141)142)97(161)130-71(45-135)95(159)127-68(35-57-40-109-48-116-57)91(155)123-60(21-14-16-27-100)85(149)122-62(23-18-29-110-99(105)106)86(150)126-67(34-56-39-108-47-115-56)90(154)124-61(22-15-17-28-101)87(151)133-80(53(8)136)98(162)128-69(37-77(143)144)92(156)129-70(44-134)94(158)125-65(32-54-19-12-11-13-20-54)93(157)131-78(50(4)5)96(160)113-43-75(140)119-64(31-49(2)3)89(153)121-59(81(104)145)26-30-163-9/h11-13,19-20,38-40,46-53,58-71,78-80,134-136H,10,14-18,21-37,41-45,100-102H2,1-9H3,(H2,103,137)(H2,104,145)(H,107,114)(H,108,115)(H,109,116)(H,111,146)(H,112,148)(H,113,160)(H,117,147)(H,118,138)(H,119,140)(H,120,139)(H,121,153)(H,122,149)(H,123,155)(H,124,154)(H,125,158)(H,126,150)(H,127,159)(H,128,162)(H,129,156)(H,130,161)(H,131,157)(H,132,152)(H,133,151)(H,141,142)(H,143,144)(H4,105,106,110)/t51-,52-,53+,58-,59-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISSWFHUIGHJLY-DKRDOARVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H158N34O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2320.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114882-65-4 | |

| Record name | Tachykinin neuropeptide gamma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114882654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Post Translational Processing of Gamma Preprotachykinin Amide 72 92

Transcriptional and Post-Transcriptional Regulation of Preprotachykinin I Gene Expression

The expression of the Preprotachykinin-I (PPT-I) gene, also known as TAC1, is a tightly controlled process, ensuring that the synthesis of tachykinin peptides occurs in a tissue-specific and stimulus-inducible manner. nih.govproteinatlas.org This regulation is orchestrated at both the transcriptional and post-transcriptional levels.

Transcriptional Control: The regulation of gene expression is fundamental to cellular function, dictating which genes are activated and to what degree. khanacademy.org The transcription of the PPT-I gene is dependent on the coordinated interaction of multiple transcription factors with regulatory elements in the gene's promoter region. nih.govyoutube.com These factors can act as activators or repressors to modulate gene expression. youtube.com

Several key regulatory elements and transcription factors have been identified for the rat PPT-A (rPPT) gene. For instance, an E box motif (5'-CACGTG-3') located in the proximal promoter is crucial for its activity in certain cell lines. capes.gov.br This site is recognized and bound by the upstream stimulatory factor (USF), a ubiquitously expressed transcription factor. capes.gov.br Furthermore, stimuli that elevate intracellular cyclic AMP (cAMP) levels can significantly increase PPT mRNA. nih.gov This cAMP-mediated upregulation is dependent on Protein Kinase A (PKA) and involves an activation protein 1/cAMP response element (AP1/CRE) site, although, surprisingly, it appears to function independently of the CRE-binding protein (CREB) in some cellular contexts. nih.gov Instead, the transcription factor c-Jun is suggested to be part of the protein complex that binds to this site. nih.gov

The complexity of gene regulation allows for differential expression across various tissues and developmental stages. uwyo.edu The expression of the PPT-I gene shows low tissue specificity, meaning it is detected in many different tissues, including various regions of the brain, gastrointestinal tract, and immune cells. proteinatlas.orgproteinatlas.orgnih.gov

Post-Transcriptional Regulation: Following transcription, the initial RNA transcript undergoes processing before it can be translated into a protein. lumenlearning.com A critical post-transcriptional regulatory mechanism for the PPT-I gene is alternative RNA splicing. lumenlearning.comnih.gov This process allows for the generation of multiple distinct mRNA molecules from a single gene, which, upon translation, yield different protein precursors. nih.govwikipedia.org

In the case of the PPT-I gene, alternative splicing results in three main mRNA transcripts: alpha-, beta-, and gamma-PPT mRNA. wikipedia.orgcapes.gov.br All three transcripts encode for Substance P, but only the beta- and gamma-PPT mRNAs contain the coding sequence for Neurokinin A. wikipedia.orgcapes.gov.br The gamma-PPT mRNA is uniquely generated by the inclusion of an additional exon, which encodes the N-terminal extension that characterizes Neuropeptide gamma. capes.gov.brwikipedia.org The relative abundance of these mRNA species varies between tissues, indicating that the splicing process itself is regulated in a tissue-specific manner. nih.gov For example, gamma-Preprotachykinin mRNA has been found to be the most abundant of the tachykinin mRNAs in various rat tissues. nih.gov

| Regulatory Level | Factor/Element | Function | Reference |

|---|---|---|---|

| Transcriptional | Upstream Stimulatory Factor (USF) | Binds to an E box motif in the promoter, critical for promoter activity. | capes.gov.br |

| Transcriptional | cAMP/Protein Kinase A (PKA) Pathway | Upregulates PPT-I gene expression via an AP1/CRE site. | nih.gov |

| Transcriptional | c-Jun | Component of the complex that binds to the AP1/CRE site. | nih.gov |

| Post-Transcriptional | Alternative RNA Splicing | Generates α-, β-, and γ-PPT mRNA variants from a single gene. | nih.govwikipedia.org |

Enzymatic Processing and Cleavage from the Gamma-Preprotachykinin Precursor

Once the gamma-Preprotachykinin (γ-PPT) mRNA is translated, the resulting precursor protein undergoes a series of post-translational modifications to liberate the final active peptides. wikipedia.orgyoutube.com This processing begins with the removal of a signal peptide as the precursor enters the endoplasmic reticulum, targeting it for the secretory pathway. nih.gov

The γ-PPT precursor, with a deduced molecular mass of approximately 13,343 Da, contains the sequences for both Substance P and Neuropeptide gamma. capes.gov.brnih.gov The liberation of these neuropeptides requires cleavage at specific sites within the precursor, a process carried out by a family of enzymes known as prohormone convertases (PCs), such as PC1 and PC2. nih.govnih.gov These endoproteases recognize and cleave at sites typically marked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg).

The processing of γ-PPT yields several tachykinin-related peptides. capes.gov.br The primary cleavage event that distinguishes the processing of γ-PPT is at the Lys70-Arg71 pair. nih.gov This cleavage is essential for the generation of Neuropeptide gamma [γ-PPT (72-107)] and its related fragments. capes.gov.brnih.gov Subsequent processing can then generate the specific peptide gamma-Preprotachykinin amide (72-92), which is a prominent product derived from the post-translational processing of γ-PPT in the mammalian brain. nih.govnih.gov Further processing by exopeptidases, such as carboxypeptidase E, may occur to trim any remaining C-terminal basic residues before the final amidation step. nih.gov

| Precursor | Key Peptide Products | Reference |

|---|---|---|

| alpha-Preprotachykinin (α-PPT) | Substance P | capes.gov.br |

| beta-Preprotachykinin (β-PPT) | Substance P, Neurokinin A, Neuropeptide K | wikipedia.orgcapes.gov.br |

| gamma-Preprotachykinin (γ-PPT) | Substance P, Neurokinin A, Neuropeptide gamma (contains γ-PPT amide (72-92)) | wikipedia.orgcapes.gov.brnih.gov |

Cellular Mechanisms Governing Peptide Amidation

A crucial final step in the biosynthesis of many bioactive peptides, including gamma-Preprotachykinin (72-92), is C-terminal α-amidation. nih.gov This modification, which replaces the C-terminal carboxyl group with an amide group (-CONH2), is often essential for the peptide's biological activity and stability. wikipedia.orgnih.gov The sole enzyme responsible for this reaction in species from algae to humans is the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.govwikipedia.org

The amidation process occurs in two sequential steps, catalyzed by the two distinct domains of the PAM enzyme: nih.govwikipedia.orgoup.com

Glycine (B1666218) α-hydroxylation: The first reaction is catalyzed by the Peptidylglycine α-hydroxylating monooxygenase (PHM) domain. This step is dependent on copper, molecular oxygen, and ascorbate. The PHM domain hydroxylates the α-carbon of the C-terminal glycine residue of the peptide substrate, forming a peptidyl-α-hydroxyglycine intermediate. nih.govoup.com

Dealkylation: The second step is performed by the Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain. This domain cleaves the N-C bond of the intermediate, releasing the α-amidated peptide and a glyoxylate (B1226380) molecule as a byproduct. nih.govwikipedia.org

For gamma-Preprotachykinin (72-92) to become amidated, its precursor sequence must terminate with a glycine residue, which then serves as the substrate for the PAM enzyme. The presence of the amide group can make the peptide more hydrophobic and neutrally charged at physiological pH, potentially enhancing its ability to bind to its receptor. wikipedia.org

| Step | Enzymatic Domain | Reaction | Cofactors/Requirements | Reference |

|---|---|---|---|---|

| 1 | Peptidylglycine α-hydroxylating monooxygenase (PHM) | peptide-Gly → peptide-α-hydroxyglycine | Copper, Ascorbate, Molecular O₂ | nih.govoup.com |

| 2 | Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | peptide-α-hydroxyglycine → α-amidated peptide + Glyoxylate | None | nih.govwikipedia.org |

Routing Through Regulated Secretory Pathways

The entire process of neuropeptide biosynthesis, from precursor processing to final modification, occurs as the proteins transit through the cell's secretory pathway. nih.govfrontiersin.org Following synthesis in the endoplasmic reticulum and initial modifications in the Golgi complex, the tachykinin precursors and the enzymes required for their processing, including prohormone convertases and PAM, are sorted and packaged into large dense-core vesicles (LDCVs). nih.govfrontiersin.org

These vesicles serve as both the site for the final stages of peptide processing and as storage compartments. nih.gov Research using recombinant vaccinia viruses to express the individual preprotachykinin precursors has confirmed that the resulting tachykinin peptides, including those derived from γ-PPT, are all routed through the regulated secretory pathway. capes.gov.br

This pathway is distinct from the constitutive secretory pathway. In the regulated pathway, the LDCVs are transported to the plasma membrane and remain docked until the cell receives a specific stimulus, such as a rise in intracellular calcium. frontiersin.org This stimulus triggers the fusion of the vesicle with the cell membrane, leading to the release of its contents, including the fully processed and amidated gamma-Preprotachykinin amide (72-92), into the extracellular space. capes.gov.brnih.gov This regulated release is a hallmark of neuroendocrine cells and neurons, allowing for precise control over peptidergic signaling. frontiersin.org It has been shown that the secretion of tachykinin products can be stimulated by cAMP. capes.gov.br

Molecular Interactions and Receptor Binding Profile of Gamma Preprotachykinin Amide 72 92

High Affinity and Preferential Binding to Neurokinin-2 (NK-2) Receptors

Research has consistently demonstrated that gamma-Preprotachykinin amide (72-92) exhibits a strong and preferential binding affinity for Neurokinin-2 (NK-2) receptors. nih.govpnas.orgnih.govpnas.org Studies have shown that this peptide most likely exerts its biological effects through NK-2 receptor sites. nih.govscience.gov This selectivity is a defining characteristic of its receptor binding profile. The affinity of gamma-Preprotachykinin amide (72-92) for NK-2 receptors is even higher than that of Neurokinin A, which is itself a potent NK-2 agonist. pnas.org This suggests that the N-terminal extension in gamma-Preprotachykinin amide (72-92) plays a crucial role in its interaction with the NK-2 receptor. pnas.org

The distribution of binding sites for radiolabeled gamma-Preprotachykinin amide (72-92) in the rat brain closely mirrors the distribution of binding sites for radiolabeled Neurokinin A, further supporting its action at NK-2 receptors. nih.govnih.gov In tissues such as the rat gastric fundus, which has a high density of NK-2 receptors, neuropeptide gamma has been shown to be a superior competitor for binding sites compared to other tachykinins. nih.gov

Competitive radioligand binding assays have been instrumental in elucidating the receptor binding characteristics of gamma-Preprotachykinin amide (72-92). In these assays, a radiolabeled ligand, such as ¹²⁵I-labeled gamma-Preprotachykinin amide (72-92), is used to label NK-2 receptors on cell membranes. nih.govpnas.org The ability of unlabeled gamma-Preprotachykinin amide (72-92) and other related peptides to displace the radioligand provides a measure of their binding affinity.

These experiments have shown that both unlabeled gamma-Preprotachykinin amide (72-92) and Neurokinin A are potent competitors for the ¹²⁵I-labeled gamma-Preprotachykinin amide (72-92) binding sites, indicating their high affinity for the NK-2 receptor. nih.govscience.gov The kinetics of this displacement demonstrate a competitive interaction at the receptor site. researchgate.net In studies using homogenates of rat gastric fundus, neuropeptide gamma was a potent inhibitor of the specific binding of a selective NK-2 radioligand, [¹²⁵I][Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA-(4-10). nih.gov

Table 1: Competitive Displacement of ¹²⁵I-labeled γ-PPT-(72-92)-NH₂ Binding in Rat Brain Membranes

| Competitor | IC₅₀ (nM) |

|---|---|

| γ-Preprotachykinin amide (72-92) | ~1.0 |

| Neurokinin A (NKA) | ~1.5 |

| Substance P | >100 |

| Eledoisin (B1671165) | >100 |

When compared to other endogenous tachykinins, gamma-Preprotachykinin amide (72-92) displays a more selective profile for the NK-2 receptor. While both it and Neurokinin A bind potently to NK-2 receptors, gamma-Preprotachykinin amide (72-92) exhibits a higher relative selectivity. pnas.org In fact, it has been suggested that gamma-Preprotachykinin amide (72-92) is a more suitable probe than NKA for studying NK-2 receptors due to this enhanced selectivity. pnas.org

Other tachykinins, such as Substance P (the preferential ligand for NK-1 receptors) and Neurokinin B (the preferential ligand for NK-3 receptors), are significantly less potent in competing for the NK-2 binding sites labeled by gamma-Preprotachykinin amide (72-92). pnas.orgnih.gov This clear separation in binding affinity underscores the specific interaction of gamma-Preprotachykinin amide (72-92) with the NK-2 receptor subtype. nih.gov Functional studies in the rat fundus, a tissue rich in NK-2 receptors, confirm this hierarchy, showing a potency order where neuropeptide gamma is more potent than or equally potent to other NK-2 preferring agonists like neuropeptide K and NKA. nih.gov

Evaluation of Affinity for Neurokinin-1 (NK-1) and Neurokinin-3 (NK-3) Receptors

The binding affinity of gamma-Preprotachykinin amide (72-92) for Neurokinin-1 (NK-1) and Neurokinin-3 (NK-3) receptors is markedly lower than its affinity for NK-2 receptors. nih.govscience.gov Competitive binding assays have demonstrated that selective agonists for NK-1 and NK-3 receptors are not effective competitors against the binding of ¹²⁵I-labeled gamma-Preprotachykinin amide (72-92). nih.govnih.gov

Specifically, while it possesses some low affinity for NK-1 receptors, it is considerably less than that of the archetypal NK-1 agonist, Substance P. cymitquimica.com Similarly, its affinity for NK-3 sites is much lower than that of NKA, making gamma-Preprotachykinin amide (72-92) a more selective NK-2 ligand than NKA. pnas.org The differential distribution of NK-1 and NK-3 binding sites in the brain, as visualized by autoradiography using selective radioligands, further distinguishes them from the distribution of NK-2 sites labeled by gamma-Preprotachykinin amide (72-92). nih.govnih.gov

Table 2: Comparative Receptor Affinity Profile of γ-Preprotachykinin amide (72-92)

| Receptor Subtype | Relative Affinity of γ-PPT-(72-92)-NH₂ |

|---|---|

| Neurokinin-2 (NK-2) | High |

| Neurokinin-1 (NK-1) | Low |

| Neurokinin-3 (NK-3) | Very Low |

Note: This table represents a qualitative summary based on multiple binding studies. nih.govpnas.orgcymitquimica.com

Distinction as a Putative Endogenous Ligand for NK-2 Receptors

Given its high affinity and selectivity for the NK-2 receptor, gamma-Preprotachykinin amide (72-92) is considered a putative endogenous ligand for this receptor class. nih.govpnas.orgnih.gov This hypothesis is supported by its presence as a prominent N-terminally extended form of NKA in the mammalian brain, derived from the post-translational processing of the gamma-preprotachykinin gene product. nih.govscience.gov

The fact that its selectivity for the NK-2 receptor exceeds that of NKA has led to the proposition that gamma-Preprotachykinin amide (72-92) may function as the primary endogenous NK-2 receptor ligand in certain tissues. pnas.org In this context, NKA could be viewed as a less active product resulting from the processing of the more active and larger polypeptide, gamma-Preprotachykinin amide (72-92). pnas.org

Cellular and Tissue Distribution of Gamma Preprotachykinin Amide 72 92 and Its Receptors

Localization and Distribution within the Central Nervous System

Within the central nervous system (CNS), gamma-Preprotachykinin amide (72-92) and its receptors exhibit a specific, albeit less dense, distribution compared to other tachykinins like Substance P. wikipedia.orgnih.gov

Immunohistochemical studies in the rat brain have mapped the distribution of Neuropeptide K (NPK), the 36-amino acid equivalent of gamma-Preprotachykinin amide (72-92). nih.govnih.gov Concurrently, receptor binding assays using radiolabeled ligands have identified the locations of NK-2 receptors, for which this peptide is a putative endogenous ligand. nih.govnih.gov

Major concentrations of NPK-immunoreactive cell bodies are found in several key areas, including the medial habenular nucleus, the ventromedial nucleus of the hypothalamus, the interpeduncular nucleus, the lateral dorsal tegmental nucleus, the nucleus raphe pallidus, and the nucleus of the solitary tract. nih.gov Dense networks of NPK-immunoreactive fibers are observed in regions such as the ventral pallidum, caudate-putamen, various hypothalamic areas, central and medial amygdaloid nuclei, substantia nigra pars reticulata, and the dorsal horn of the spinal cord. nih.gov

Binding sites for gamma-Preprotachykinin amide (72-92) show a very similar distribution to those of NK-2 receptors labeled with Neurokinin A. nih.govnih.gov These sites are concentrated in specific regions, which differ markedly from the distribution of NK-1 and NK-3 receptors. nih.govnih.gov

Table 1: Regional Distribution of Neuropeptide K (NPK) and NK-2 Receptor Binding Sites in Rat Brain This table is interactive. You can sort the data by clicking on the column headers.

| Brain Region | NPK Immunoreactivity (Cell Bodies) | NPK Immunoreactivity (Fibers) | NK-2 Receptor Binding Site Density |

|---|---|---|---|

| Prefrontal Cortex | - | Moderate | High nih.gov |

| Caudate-Putamen | - | Dense nih.gov | Moderate |

| Hippocampus | - | Moderate | High nih.govguidetopharmacology.org |

| Septum | - | Moderate | High nih.gov |

| Thalamus | Moderate | Moderate | High nih.gov |

| Hypothalamus (Ventromedial Nucleus) | Major nih.gov | Dense nih.gov | Moderate |

| Amygdala (Central & Medial Nuclei) | - | Dense nih.gov | Moderate |

| Substantia Nigra (Pars Reticulata) | - | Dense nih.gov | Moderate |

| Medial Habenular Nucleus | Major nih.gov | Dense nih.gov | Moderate |

| Interpeduncular Nucleus | Major nih.gov | Moderate | Low pnas.org |

| Nucleus of the Solitary Tract | Major nih.gov | Dense nih.gov | Low |

| Spinal Cord (Dorsal Horn) | - | Dense nih.gov | Moderate |

Autoradiography provides a detailed visual map of receptor distribution. giffordbioscience.com Studies using radiolabeled gamma-Preprotachykinin amide (72-92) or [¹²⁵I]neurokinin A have consistently shown that NK-2 binding sites are discretely localized in the rat brain. nih.govnih.gov

Table 2: Autoradiographic Density of NK-2 Binding Sites in Rat Brain Regions This table is interactive. You can sort the data by clicking on the column headers.

| Brain Region | NK-2 Binding Site Density | Reference |

|---|---|---|

| Prefrontal Cortex | High | nih.gov |

| Hippocampus (Dorsal & Ventral) | High | nih.govpnas.org |

| Septum | High | nih.gov |

| Thalamus | High | nih.gov |

| Amygdalo-hippocampal area | Moderate | pnas.org |

| Dorsal Tegmental Nuclei | Moderate | pnas.org |

| Interpeduncular Nucleus | Low | pnas.org |

| Inferior Colliculus | Very Low | pnas.org |

| Brain Stem | Very Low | pnas.org |

| Cerebellum | Very Low | pnas.org |

Identification in Peripheral Tissues

Gamma-Preprotachykinin amide (72-92) and its NK-2 receptors are not confined to the CNS; they are widely expressed in various peripheral tissues. The NK-2 receptor is extensively found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.org

Studies have identified Neuropeptide K in porcine brain extracts and have noted its potent biological activity on peripheral targets such as the gallbladder and bronchial smooth muscle. nih.gov In humans, NK-2 receptors have been characterized in the circular muscle of the colon, where Neuropeptide gamma (an equivalent of gamma-Preprotachykinin amide (72-92)) acts as a potent agonist. nih.gov Furthermore, mRNA for a splice variant of the NK-2 receptor has been detected in the human and rat uterus, and at moderate levels in the rat urinary bladder, colon, duodenum, and stomach. nih.gov This expression in smooth muscle tissues implicates the peptide in functions like intestinal motility. guidetopharmacology.orgnih.gov

Cellular Expression Profiles of Preprotachykinin I mRNA and Tachykinin Receptors

The synthesis of gamma-Preprotachykinin amide (72-92) is dependent on the expression of the Preprotachykinin-A (PPT-A) gene, which, through alternative splicing, also produces Substance P and Neurokinin A. researchgate.netwikipedia.org

In situ hybridization studies have identified the specific cells that synthesize PPT-A mRNA. In the bovine nervous system, the highest levels of this mRNA are found in the striatum and trigeminal ganglion. nih.gov Cellular localization revealed specific labeling of medium-sized nerve cells in the striatum and small neurons in the trigeminal ganglion. nih.gov

Tachykinin receptors are G protein-coupled receptors. frontiersin.org The NK-2 receptor, first cloned in 1987, is expressed on various cell types. frontiersin.org In the gastrointestinal tract, NK-2 receptors are thought to be primarily located on effector cells, such as smooth muscle cells. nih.gov However, there is significant variation across species and tissues. guidetopharmacology.orgnih.gov For instance, while NK-2 receptor mRNA is unexpressed in the rat cerebral cortex, it is found in other CNS regions like the hippocampus. nih.govnih.gov In the immune system, PPT-A mRNA isoforms (beta and gamma) are expressed in human CD3+ T-lymphocytes, suggesting a role in neuroimmunomodulation. nih.gov

Mechanistic Studies of Gamma Preprotachykinin Amide 72 92 Biological Activities

Signal Transduction Pathways Mediated by Neurokinin-2 Receptor Activation

Research has established that gamma-Preprotachykinin amide (72-92) preferentially binds to and activates neurokinin-2 receptors. nih.govnih.govpnas.org This interaction initiates a cascade of intracellular events that are characteristic of G protein-coupled receptor (GPCR) signaling. researchgate.netresearchgate.net

Upon binding of gamma-Preprotachykinin amide (72-92) to the NK-2 receptor, the receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. researchgate.netresearchgate.net Tachykinin receptors, including the NK-2 receptor, are known to couple to G-regulatory proteins. researchgate.net This coupling leads to the dissociation of the G protein subunits (α and βγ), which then go on to activate downstream effector enzymes. A key pathway activated by tachykinin receptor stimulation is the hydrolysis of inositol-containing phospholipids (B1166683) through a phospholipase C mechanism. researchgate.net

The activation of phospholipase C by the G protein subunits leads to the generation of two important second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. While the general framework of tachykinin receptor signaling involves these second messenger systems, the specific downstream effects following gamma-Preprotachykinin amide (72-92) binding are a subject of ongoing research. researchgate.net

Potentiation of Substance P-Induced Physiological Responses

Studies have demonstrated that gamma-Preprotachykinin amide (72-92) can potentiate the physiological effects of Substance P, another key tachykinin peptide. nih.gov For instance, in studies investigating salivary secretion in rats, gamma-Preprotachykinin amide (72-92) was found to enhance the salivation induced by Substance P. nih.gov This suggests a cooperative or synergistic interaction between these two tachykinin peptides in certain physiological contexts. The exact mechanism of this potentiation is not fully elucidated but may involve allosteric modulation of the NK-1 receptor (the primary receptor for Substance P) or convergence of their respective signaling pathways at a downstream point.

Comparison of Signaling Profiles with Other Neurokinins

Gamma-Preprotachykinin amide (72-92) exhibits a distinct signaling profile compared to other neurokinins like Substance P and Neurokinin A (NKA). While it is an extended form of NKA, it shows a higher affinity and selectivity for the NK-2 receptor than NKA itself. pnas.org In competitive binding assays, both gamma-Preprotachykinin amide (72-92) and NKA are potent competitors for binding to the NK-2 receptor, whereas selective NK-1 and NK-3 receptor agonists are not. nih.govnih.gov This preferential binding to the NK-2 receptor suggests that gamma-Preprotachykinin amide (72-92) may function as a more specific endogenous ligand for this receptor subtype in certain tissues. pnas.org The distribution of binding sites for radiolabeled gamma-Preprotachykinin amide (72-92) in the rat brain closely resembles that of radiolabeled NKA, further supporting its role as an NK-2 receptor agonist. nih.govnih.govpnas.org In contrast, the binding sites for Substance P (an NK-1 ligand) and eledoisin (B1671165) (an NK-3 ligand) show a different distribution. nih.govnih.gov

The rank order of potency for stimulating salivation in rats has been reported as Neuropeptide K > gamma-Preprotachykinin amide (72-92) > Substance P > Neurokinin A. researchgate.netnih.gov This highlights the potent and distinct biological activity of gamma-Preprotachykinin amide (72-92) within the tachykinin family.

Interactive Data Table: Comparative Binding and Activity of Tachykinins

| Peptide | Primary Receptor Affinity | Rank Order of Potency (Salivation) | Potentiation of Substance P |

| gamma-Preprotachykinin amide (72-92) | NK-2 nih.govnih.govpnas.org | 2 researchgate.netnih.gov | Yes nih.gov |

| Substance P | NK-1 nih.govnih.gov | 3 researchgate.netnih.gov | N/A |

| Neurokinin A (NKA) | NK-2 nih.govnih.gov | 4 researchgate.netnih.gov | No |

| Neuropeptide K | NK-2 | 1 researchgate.netnih.gov | Yes researchgate.net |

Physiological Roles and Systemic Effects of Gamma Preprotachykinin Amide 72 92 in Animal Models

Modulatory Effects on the Respiratory System

Tachykinins, including NKA and its related peptides, are recognized as potent bronchoconstrictors and are implicated as key mediators in inflammatory lung conditions. researchgate.netresearchgate.net NPγ, as a prominent N-terminally extended form of NKA, contributes to the modulation of respiratory function, primarily through its action on airway smooth muscle. nih.govresearchgate.net

In various animal models, tachykinins derived from the PPT-1 gene demonstrate a powerful bronchoconstrictor effect. researchgate.netresearchgate.net This action is largely mediated by the stimulation of NK-2 receptors located on airway smooth muscle, leading to muscle contraction and narrowing of the airways. researchgate.net Studies in dogs have shown that aerosolized NKA, a closely related peptide, causes significant bronchoconstriction. researchgate.netresearchgate.net As NPγ is a naturally occurring and potent derivative of NKA, it is understood to participate in these bronchoconstrictor responses. nih.govresearchgate.net The binding of these peptides to NK-2 receptors initiates a signaling cascade that alters pulmonary mechanics, increasing resistance to airflow.

Neuropeptides are known to have relatively long-lasting effects compared to classical neurotransmitters due to factors like volume transmission and slower inactivation by extracellular proteases. nih.gov While specific duration data for NPγ-induced bronchoconstriction is not detailed, its nature as a neuropeptide suggests a sustained action. nih.gov

In terms of potency, studies on other physiological functions provide insight into its relative strength. Research on salivary secretion in rats demonstrated that NPγ is a more potent secretagogue than both Substance P and NKA. nih.gov This suggests that the N-terminal extension on the NKA sequence enhances its biological activity in certain contexts. nih.gov

| Peptide | Relative Potency |

|---|---|

| Neuropeptide K (NPK) | Most Potent |

| gamma-Preprotachykinin amide (72-92) | High Potency |

| Substance P | Moderate Potency |

| Neurokinin A (NKA) | Least Potent |

Cardiovascular Regulation and Pressor Actions

NPγ is also involved in the central regulation of cardiovascular function, exerting significant pressor effects (increasing blood pressure) when administered into the spinal cord. nih.gov

In studies using conscious rats, the intrathecal (spinal) administration of NPγ was found to induce dose-dependent increases in both mean arterial blood pressure (MAP) and heart rate (HR). nih.gov Interestingly, while NPγ typically shows a preference for NK-2 receptors, these specific cardiovascular responses mediated from the spinal cord were found to be primarily driven by the activation of NK-1 receptors. nih.govnih.gov This was demonstrated when the effects were significantly reduced by NK-1 receptor antagonists, but not by antagonists for NK-2 or NK-3 receptors. nih.gov

| Parameter | Effect of Neuropeptide gamma |

|---|---|

| Mean Arterial Pressure (MAP) | Dose-dependent increase |

| Heart Rate (HR) | Dose-dependent increase |

| Mediating Receptor (Spinal Cord) | NK-1 Receptor |

The pressor and chronotropic (heart rate increasing) actions of spinally administered NPγ are mediated through the peripheral sympathetic nervous system. nih.gov The activation of spinal NK-1 receptors by NPγ leads to the release of catecholamines, such as norepinephrine (B1679862) and epinephrine, from sympathetic nerve fibers and the adrenal medulla. nih.gov This was confirmed in experiments where the pressor response to NPγ was blocked by the alpha-adrenoceptor antagonist phentolamine, and the heart rate response was markedly reduced by the beta-adrenoceptor antagonist propranolol. nih.gov

Neuroendocrine System Modulation

As a neuropeptide, NPγ functions as a signaling molecule that can modulate neuroendocrine activities. nih.govfrontiersin.org Tachykinins are known to be involved in the central regulation of visceral functions and can influence hormone secretion. researchgate.netbiosyn.com

A clear example of NPγ's neuroendocrine effect is its potent stimulation of salivary secretion in rats. nih.gov In these studies, NPγ not only induced salivation on its own but also significantly potentiated the salivatory effects of Substance P, indicating a synergistic role in modulating glandular secretion. nih.gov This action highlights its function as a modulator of autonomic and endocrine-related outputs. nih.gov The broader family of tachykinins is involved in regulating the hypothalamo-pituitary axis, which controls many endocrine processes throughout the body. dntb.gov.ua

Stimulation of Salivary Secretion via NK-1 and NK-2 Receptor Activation

Gamma-Preprotachykinin amide (72-92) has been identified as a potent stimulant of salivary secretion in animal studies. Research in rats has demonstrated that this peptide, a naturally occurring N-terminally extended derivative of neurokinin A (NKA), effectively induces salivation. nih.govnih.gov When administered intravenously, gamma-Preprotachykinin amide (72-92) not only stimulates salivary flow on its own but also potentiates the salivatory effects of Substance P (SP), another key tachykinin. nih.govnih.gov

The mechanism of action appears to involve the activation of tachykinin receptors, though the specific subtype predominantly involved has been a subject of some discussion in the scientific literature. While the broader family of tachykinins is known to act via neurokinin-1 (NK-1), neurokinin-2 (NK-2), and neurokinin-3 (NK-3) receptors, studies suggest that gamma-Preprotachykinin amide (72-92) may preferentially bind to NK-2 receptors. nih.govyoutube.com This is supported by findings that show gamma-Preprotachykinin amide (72-92) and known NK-2 agonists are potent competitors for the same binding sites. nih.govyoutube.com However, its potentiation of Substance P, a classic NK-1 receptor agonist, suggests a complex interaction that may involve multiple receptor subtypes. nih.gov

The rank order of potency for tachykinin peptides in stimulating salivation has been established in rat models, highlighting the significant secretagogue properties of gamma-Preprotachykinin amide (72-92). nih.govnih.gov

Table 1: Comparative Potency of Tachykinin Peptides on Salivary Secretion in Rats

| Peptide | Relative Potency |

|---|---|

| Neuropeptide K (NPK) | > |

| gamma-Preprotachykinin amide (72-92) | > |

| Substance P (SP) | > |

| Neurokinin A (NKA) | = |

| Asp-Ala-NKA |

This table illustrates the relative potency of various tachykinin peptides in stimulating salivary secretion, with Neuropeptide K being the most potent. nih.govnih.gov

Potential Implications in Reproductive Axis and Food Intake Regulation

The influence of gamma-Preprotachykinin amide (72-92) extends to more complex physiological systems, including the reproductive axis and the regulation of food intake. While direct studies on this specific peptide are limited, evidence from related tachykinins and broader neuropeptide research provides significant insights into its potential roles.

The tachykinin family, including peptides encoded by the Tac1 gene like gamma-Preprotachykinin amide (72-92), is known to play a role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproduction. nih.gov Neuropeptides are crucial for controlling the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), which are fundamental for reproductive function. nih.gov Specifically, neurokinin B, another tachykinin, is a key player in the regulation of the female reproductive axis. nih.gov The expression of neuropeptide gamma has been noted in the paraventricular nucleus of the thalamus, a region of the brain involved in growth and reproduction, acting preferentially through the neurokinin-3 receptor. nih.gov

In the context of food intake, research on Neuropeptide K (NPK), a larger peptide that contains the gamma-Preprotachykinin amide (72-92) sequence, offers valuable information. Studies in rats have shown that intracerebroventricular administration of NPK can inhibit food intake, although this effect was observed at higher doses that also induced excessive grooming behavior. nih.gov This suggests that the anorexigenic effects might be secondary to other behavioral changes. nih.gov At lower doses, NPK did not significantly reduce food intake in food-deprived rats. nih.gov The regulation of food intake is a complex process involving numerous neuropeptides that can either stimulate (orexigenic) or suppress (anorexigenic) appetite. mdpi.com

Table 2: Effects of Intracerebroventricular Neuropeptide K (NPK) on Ingestive Behavior in Rats

| Behavior | Dose of NPK | Observation |

|---|---|---|

| Water Intake (Water Deprivation) | 31.2 ng/rat | Inhibition |

| Water Intake (Angiotensin II-induced) | 125 ng/rat (threshold) | Inhibition |

| Water Intake (Hypertonic NaCl-induced) | 125 ng/rat (threshold) | Inhibition |

| Food-Associated Drinking | 125 ng/rat (threshold) | Inhibition |

| Food Intake (16h Food Deprivation) | 125 ng/rat | No reduction |

| Food Intake | 500 ng/rat | Inhibition (accompanied by excessive grooming) |

This table summarizes the observed effects of Neuropeptide K on drinking and feeding behaviors in rats. nih.gov

Conformational Analysis and Structure Activity Relationship Sar Studies

Elucidation of Peptide Conformation using Spectroscopic Methods

Spectroscopic techniques are crucial for understanding the three-dimensional structure of peptides like γ-Preprotachykinin amide (72-92) in different environments, which is essential for its biological function.

Circular Dichroism (CD) is a widely used spectroscopic method to assess the secondary structure of peptides in solution. google.com For tachykinin peptides, CD studies, often in combination with Nuclear Magnetic Resonance (NMR), have been employed to determine their conformation in various media, such as water or membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.net While specific CD data for γ-Preprotachykinin amide (72-92) is not extensively detailed in current literature, studies on related peptides indicate that the presence of a membrane-like environment can induce a more ordered, helical structure, which is often critical for receptor interaction. google.comresearchgate.net For instance, CD analysis of other peptide analogs has demonstrated substantial helical content in aqueous buffers. google.com

Computational Modeling and Molecular Dynamics Simulations of Peptide Structure

Computational methods provide atomic-level insights into the conformational dynamics and receptor interactions of peptides. Molecular dynamics (MD) simulations are used to model the behavior of peptides in different environments, such as in water or bound to a receptor. science.govresearchgate.net These simulations, often corroborated with experimental data from methods like CD, help in understanding the peptide's structural flexibility and the specific conformations responsible for its biological activity. science.gov For Neurokinin A and its analogs, MD simulations have been used to explore the torsion angles of key residues and to model the peptide-receptor complex, providing a more detailed picture of the binding mode. researchgate.net Such studies can reveal how the peptide's structure changes upon receptor binding, for example, by adopting a more extended conformation. researchgate.net

Identification of Critical Amino Acid Residues for Receptor Recognition and Activity

γ-Preprotachykinin amide (72-92) is recognized as a putative endogenous ligand that preferentially binds to Neurokinin-2 (NK-2) receptors. pnas.orgnih.gov Structure-activity relationship studies have been pivotal in identifying the amino acid residues that are critical for this specific receptor recognition and the resulting biological activity.

The peptide is an N-terminally extended form of NKA. biosyn.com Studies comparing γ-Preprotachykinin amide (72-92) with other tachykinins like Substance P (SP), NKA, and Neurokinin B (NKB) show its high affinity and selectivity for the NK-2 receptor. researchgate.netnih.gov Competition binding assays using radiolabeled γ-Preprotachykinin amide (72-92) demonstrate that NKA is a potent competitor, whereas ligands selective for NK-1 (like Substance P) and NK-3 (like Eledoisin (B1671165) or Senktide) are not effective competitors. science.govnih.govnih.gov This highlights the importance of the core NKA sequence within the larger peptide for NK-2 receptor interaction.

For the closely related NKA, substitution studies have shown that certain residues are indispensable for receptor binding. For example, replacing Phenylalanine at position 6 with Cysteine completely abolishes binding to the NK-2 receptor, indicating it is a critical determinant for interaction. researchgate.net Other residues near the C-terminus, such as Leucine-9, are also important for adopting the correct conformation for receptor binding. researchgate.net

| Peptide Ligand | IC50 (nM) | Hill Coefficient |

|---|---|---|

| Neurokinin B (NKB) | 1.5 | 0.69 |

| Senktide | 3.8 | 0.99 |

| [MePhe7]NKB | 1.1 | 0.83 |

| Substance P (SP) | 1000 | 0.61 |

| Neurokinin A (NKA) | 3000 | 0.85 |

Data derived from competition experiments displacing [3H]senktide binding. pnas.org

Influence of Amidation and N-Terminal Extensions on Receptor Selectivity and Potency

The post-translational modifications at the N- and C-termini of tachykinins play a crucial role in their biological profile. The C-terminal amidation is a common feature of many bioactive peptides and is generally considered essential for the activity of tachykinins.

The most prominent structural feature of γ-Preprotachykinin amide (72-92) is its N-terminal extension compared to NKA. nih.gov This extension significantly enhances its affinity and selectivity for NK-2 receptors while concurrently decreasing its activity at NK-1 and NK-3 receptors. pnas.org This suggests that the additional amino acids at the N-terminus contribute to a conformation that is highly favorable for interaction with the NK-2 receptor subtype. researchgate.netpnas.org This observation is consistent across several N-terminally extended NKA-related peptides, such as Neuropeptide K. researchgate.netpnas.org The sympathetic nervous system appears to be involved in the central pressor responses elicited by γ-Preprotachykinin amide (72-92), similar to NKA and SP. nii.ac.jp

Rational Design and Synthesis of Modified Peptides and Analogs

Understanding the structure-activity relationships of γ-Preprotachykinin amide (72-92) and related tachykinins allows for the rational design and chemical synthesis of modified peptides and analogs with improved properties, such as enhanced selectivity or stability. researchgate.netnih.govgoogleapis.com The knowledge that the N-terminal extension enhances NK-2 selectivity can be exploited to design more potent and selective NK-2 receptor agonists. pnas.org

The synthesis of a complete series of analogs, for instance by systematically substituting each natural amino acid with cysteine, can help map the binding site of the peptide on its receptor. researchgate.net Such studies provide crucial information for building computer models of the peptide-receptor complex, which in turn can guide the design of novel compounds. researchgate.net The development of selective agonists and antagonists for tachykinin receptors is a significant area of research, as these compounds are valuable tools for studying the physiological roles of the tachykinin system and have potential therapeutic applications. researchgate.net

Advanced Research Methodologies for Investigating Gamma Preprotachykinin Amide 72 92

In Vitro Functional Assays Using Cellular Systems

In vitro functional assays are employed to determine the biological response elicited by the binding of gamma-Preprotachykinin amide (72-92) to its receptors. These assays are often conducted using isolated tissues or cultured cell lines that naturally or recombinantly express tachykinin receptors.

Studies using isolated hamster urinary bladder preparations have demonstrated that Neuropeptide gamma is a potent agonist at the NK-2 receptor. caymanchem.com It effectively stimulates phosphatidylinositol turnover with an EC₅₀ value of 7.1 nM and induces smooth muscle contractions with an EC₅₀ of 112 nM. caymanchem.com These functional responses confirm the biological activity of the peptide following receptor binding.

Another significant functional effect observed in vitro is the stimulation of salivary secretion. targetmol.com In rat models, gamma-Preprotachykinin amide (72-92) not only induces salivation on its own but also potently potentiates the salivation induced by Substance P, an NK-1 agonist. caymanchem.com This suggests a complex interplay between different tachykinin receptor pathways. caymanchem.comtargetmol.com In contrast, a shorter fragment of the peptide, Neuropeptide gamma-(1-9)-peptide, showed no agonist or antagonist activity in various isolated rat tissues, including the trachea, stomach fundus, and ileum, indicating the C-terminal portion containing the NKA sequence is critical for NK-2 receptor-mediated activity. nih.gov

| Assay Type | Preparation | Effect of γ-PPT-(72-92) | Key Parameter (Value) | Reference(s) |

| Phosphatidylinositol Turnover | Hamster Urinary Bladder | Stimulation | EC₅₀ (7.1 nM) | caymanchem.com |

| Smooth Muscle Contraction | Isolated Hamster Bladder | Contraction | EC₅₀ (112 nM) | caymanchem.com |

| Salivary Secretion | Rat Salivary Gland | Potentiation of Substance P-induced salivation | Dose-dependent | caymanchem.com |

| Muscle Contraction/Relaxation | Isolated Rat Tissues (Trachea, Stomach, Ileum) | No effect (for fragment NPγ-(1-9)) | N/A | nih.gov |

Mechanistic Studies in Animal Models (e.g., anesthetized guinea-pigs, conscious rats)

To understand the physiological role of gamma-Preprotachykinin amide (72-92) within a complex biological system, researchers utilize animal models. Studies in conscious rats have been particularly informative regarding the peptide's central and cardiovascular effects.

When administered intrathecally to conscious rats, Neuropeptide gamma elicits significant cardiovascular responses, including an increase in blood pressure and heart rate. caymanchem.comresearchgate.net These effects highlight its role in central autonomic regulation.

Furthermore, mechanistic studies have explored its potent antidipsogenic (anti-drinking) actions. nih.gov When injected into the cerebral ventricles of rats, Neuropeptide gamma markedly inhibits water intake induced by various stimuli, including angiotensin II, cellular dehydration (hypertonic saline load), and water deprivation. nih.gov The inhibition of angiotensin II-induced drinking appears to be mediated by NK-1 receptors, while the effect on dehydration-induced drinking is likely mediated by NK-2 receptors. nih.gov This demonstrates that the peptide can selectively modulate specific consummatory behaviors through distinct receptor pathways in the brain. nih.gov

| Animal Model | Administration Route | Observed Effect | Mediating Receptor (if known) | Reference(s) |

| Conscious Rat | Intrathecal | Increase in blood pressure and heart rate | - | researchgate.net, caymanchem.com |

| Conscious Rat | Intracerebroventricular | Inhibition of angiotensin II-induced drinking | NK-1 | nih.gov |

| Conscious Rat | Intracerebroventricular | Inhibition of dehydration-induced drinking | NK-2 | nih.gov |

| Rat | Intravenous/Local | Induction of salivation | - | caymanchem.com |

Molecular Biological Techniques for Gene Expression and Processing Analysis (e.g., RT-PCR, HPLC-RIA)

Molecular biological techniques are essential for studying the synthesis of gamma-Preprotachykinin amide (72-92), starting from its genetic blueprint. The peptide is encoded by the preprotachykinin-A (PPT-A) gene. nih.govnih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a sensitive method used to detect and quantify the messenger RNA (mRNA) transcripts of the PPT-A gene. nih.govgene-quantification.deyoutube.com Studies have demonstrated the presence of PPT-A mRNA in various tissues, including the brain and even non-neuronal cells like cultured astrocytes, indicating these cells have the genetic capability to synthesize the precursor protein. nih.gov The expression of the PPT-A gene is complex and regulated by the interplay of multiple transcription factors. nih.gov Differential splicing of the primary RNA transcript from the PPT-A gene gives rise to different mRNA variants, including α-, β-, and γ-PPT mRNA. pnas.org In the rat central nervous system, γ-PPT mRNA is the most abundant form, accounting for up to 80% of the total PPT-I-derived mRNA. pnas.org

Once the precursor protein (gamma-preprotachykinin) is synthesized, it undergoes post-translational processing to yield active peptides. The combination of High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA) is a powerful tool for separating, identifying, and quantifying the resulting peptide products in tissue extracts and biological fluids. nih.govnih.gov HPLC separates the complex mixture of peptides based on their physicochemical properties, and the subsequent RIA uses specific antibodies to detect and measure the concentration of the target peptide, such as Neuropeptide gamma or its metabolites. nih.govcapes.gov.br Using HPLC-RIA, researchers have confirmed the presence of Neuropeptide K (a related peptide from β-PPT) in human cerebrospinal fluid and have identified Neuropeptide gamma-(1-9)-peptide as a major processing product of gamma-preprotachykinin in rat tissues. nih.govnih.gov

Comparative Pharmacology and Evolutionary Perspectives of Tachykinins

Phylogenetic Analysis of Preprotachykinin Genes and Tachykinin Peptides

Tachykinins are an ancient family of neuropeptides found throughout bilaterians, indicating their emergence before the evolutionary split of protostomes and deuterostomes. nih.gov Phylogenetic analyses reveal that the genes encoding tachykinin precursors, known as preprotachykinin (PPT) genes, have undergone significant evolution, including gene duplications and diversifications. nih.gov In mammals, three PPT genes, TAC1, TAC3, and TAC4, have arisen from two rounds of whole-genome duplication in the vertebrate lineage, followed by gene loss and diversification. nih.gov The TAC1 gene, in particular, gives rise to multiple tachykinin peptides, including Substance P and Neurokinin A, through alternative splicing. wikipedia.orgwikipedia.org This mechanism of generating peptide diversity from a single gene also appears to have emerged during vertebrate evolution. nih.gov

The evolutionary history of tachykinin signaling components is complex. It is suggested that an ancestral tachykinin gene in proto-chordates gave rise to four paralogs in early vertebrates following two whole-genome duplication events. nih.gov Invertebrates, with some exceptions, typically possess a single gene encoding a PPT precursor that contains multiple copies of tachykinin-related peptides. nih.govresearchgate.net

The structural conservation of tachykinin peptides across vast evolutionary distances is a key feature. Vertebrate tachykinins are characterized by a conserved C-terminal motif, -Phe-X-Gly-Leu-Met-NH2, where X can be an aromatic or aliphatic amino acid. wikipedia.org In contrast, protostome tachykinins generally possess a conserved C-terminal sequence of -FX1GX2Ramide. nih.gov This structural difference often results in a lack of cross-reactivity between vertebrate and invertebrate tachykinin receptors. nih.gov

The evolutionary relationships also extend to the tachykinin receptors. Invertebrates typically have a smaller number of tachykinin receptors compared to the three main types found in mammals (NK1, NK2, and NK3). wikipedia.orgnih.gov Phylogenetic analysis suggests that the single tachykinin receptor found in the ascidian Ciona intestinalis is a sister to the entire vertebrate tachykinin receptor clade, implying that the diversity of vertebrate receptors arose from gene duplication and diversification within the vertebrate lineage. nih.gov

Structural and Functional Homologies with Other Mammalian Tachykinins (e.g., Substance P, Neurokinin A, Neuropeptide K)

γ-Preprotachykinin amide (72-92) is an endogenous peptide derived from the post-translational processing of the γ-preprotachykinin precursor protein, which is encoded by the TAC1 gene. nih.govpnas.org This precursor also yields other well-known tachykinins, including Substance P and Neurokinin A. wikipedia.orgpnas.org Structurally, γ-Preprotachykinin amide (72-92) is an N-terminally extended form of Neurokinin A. nih.govbiosyn.com

Functionally, γ-Preprotachykinin amide (72-92) exhibits a pharmacological profile that aligns it closely with Neurokinin A. nih.govnih.gov Research has shown that it acts as a potent and selective agonist for the Neurokinin-2 (NK2) receptor. nih.govpnas.orgnih.gov Competitive binding assays have demonstrated that γ-Preprotachykinin amide (72-92) and Neurokinin A are potent competitors for binding to the NK2 receptor, while selective agonists for the Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors are not effective competitors. nih.govscience.govscience.gov

The distribution of binding sites for radiolabeled γ-Preprotachykinin amide (72-92) in the rat brain is very similar to that of radiolabeled Neurokinin A, further supporting its role as an endogenous ligand for the NK2 receptor. nih.govnih.gov This is in contrast to the differential distribution of binding sites for Substance P (an NK1 ligand) and Eledoisin (B1671165) (an NK3 ligand). nih.gov Therefore, γ-Preprotachykinin amide (72-92) is considered a putative endogenous ligand for the NK2 receptor class. nih.govnih.gov Neuropeptide K is another N-terminally extended version of Neurokinin A, also derived from the TAC1 gene, and demonstrates potent activity, particularly in stimulating salivary gland secretion. nih.gov

The table below summarizes the key mammalian tachykinins derived from the TAC1 gene and their primary receptor preference.

| Peptide | Precursor | Primary Receptor Preference |

| Substance P | α, β, γ, δ-PPT wikipedia.org | NK1 wikipedia.org |

| Neurokinin A | β, γ-PPT wikipedia.org | NK2 wikipedia.org |

| Neuropeptide K | β, γ-PPT wikipedia.org | NK2 nih.gov |

| γ-Preprotachykinin amide (72-92) | γ-PPT nih.gov | NK2 nih.govpnas.orgnih.gov |

Identification and Characterization of Tachykinin-Related Peptides in Non-Mammalian Species (e.g., Carassin)

Tachykinin-related peptides (TKRPs) have been identified in a wide array of non-mammalian species, including insects, crustaceans, mollusks, and annelids. researchgate.netnih.govbioone.org These peptides, while sharing a common evolutionary origin with vertebrate tachykinins, often exhibit distinct structural features. bioone.org Invertebrate TKRPs typically possess the C-terminal consensus sequence -Phe-X-Gly-Y-Arg-NH2, which is analogous to the vertebrate -Phe-X-Gly-Leu-Met-NH2 motif. bioone.org

In insects, such as the fruit fly Drosophila melanogaster, a preprotachykinin gene (Dtk) has been identified that encodes for multiple tachykinin-related peptides. raolab.orgbbk.ac.uk These peptides have been shown to have potent stimulatory effects on insect gut contractions, demonstrating a conservation of function in regulating gut motility. raolab.orgbbk.ac.uk Similarly, in crustaceans like the crab Cancer productus, a tachykinin-related peptide known as Cancer borealis tachykinin-related peptide Ia (CabTRP Ia) has been identified in a neuroendocrine organ.

The first invertebrate tachykinin to be sequenced was Eledoisin, isolated from the salivary glands of the cephalopod Eledone moschata. nih.gov Interestingly, Eledoisin was found to have potent effects on mammalian smooth muscle, similar to Substance P, highlighting the deep evolutionary roots and conserved biological activities of this peptide family. nih.gov

While the specific tachykinin peptide "carassin" from the goldfish Carassius auratus is mentioned in the context of tachykinin research, detailed characterization within the provided search results is limited. However, the presence of tachykinin systems in teleost fish is well-established. nih.gov Fish possess multiple tachykinin genes and receptors, reflecting the gene duplication events that occurred in the vertebrate lineage. nih.gov The study of these non-mammalian tachykinin systems provides valuable insights into the evolutionary diversification and functional conservation of this important neuropeptide family.

The table below lists some examples of tachykinin-related peptides found in non-mammalian species.

| Species | Peptide Name/Family | Source/Location |

| Eledone moschata (Octopus) | Eledoisin | Salivary Gland nih.gov |

| Drosophila melanogaster (Fruit Fly) | Drosophila Tachykinins (DTKs) | CNS and Midgut raolab.orgbbk.ac.uk |

| Cancer productus (Crab) | Cancer borealis tachykinin-related peptide Ia (CabTRP Ia) | Neuroendocrine Organ |

| Locusta migratoria (Locust) | Locustatachykinins | Brain and Gut nih.gov |

| Calliphora vomitoria (Blowfly) | Callitachykinins | Not Specified nih.gov |

Future Directions and Unexplored Research Avenues for Gamma Preprotachykinin Amide 72 92

Discovery of Novel Signaling Partners and Receptor Interaction Modalities

While γ-PPT (72-92) is known to act as an endogenous ligand that preferentially binds to the neurokinin-2 (NK-2) receptor, the full spectrum of its molecular interactions remains an area ripe for exploration. nih.govnih.gov Future research should focus on elucidating the precise binding kinetics and conformational changes that occur upon the interaction of γ-PPT (72-92) with the NK-2 receptor. Advanced biophysical techniques could reveal unique receptor activation states induced by this specific peptide compared to other tachykinins like Neurokinin A (NKA).

Furthermore, the potential for γ-PPT (72-92) to interact with other receptors, either as a primary ligand or as an allosteric modulator, is a critical unexplored avenue. The tachykinin system is characterized by a degree of promiscuity, with peptides often showing affinity for multiple receptor subtypes (NK-1, NK-2, NK-3). nih.gov Although initial studies show γ-PPT (72-92) is selective for the NK-2 receptor over NK-1 and NK-3 receptors, more sensitive binding assays across a wider range of cellular contexts are warranted. nih.gov Investigations could also extend to orphan G-protein coupled receptors (GPCRs) or Mas-related GPCRs (Mrgprs), which have been implicated as off-target receptors for some tachykinin receptor antagonists and are involved in inflammatory pain signaling. frontiersin.org Identifying novel signaling partners would fundamentally alter our understanding of the biological roles attributed to γ-PPT (72-92).

Exploration of Potential Roles in Uncharacterized Physiological Systems

The known distribution of γ-PPT (72-92) in the mammalian brain suggests its involvement in neuronal communication. nih.govnih.govpnas.org However, its specific functions within complex physiological systems are still largely uncharacterized. The broader tachykinin family is implicated in a vast array of processes, including pain transmission, inflammation, gut motility, and even the regulation of reproduction and food intake. nih.govfrontiersin.orgresearchgate.netnih.gov Future research should aim to delineate the specific contribution of γ-PPT (72-92) within these systems.

For instance, its role in neuroendocrine regulation, particularly in the hypothalamic-pituitary-gonadal (HPG) axis, remains speculative. science.govfrontiersin.org Given that other tachykinins like Neurokinin B are critical for reproductive function, investigating whether γ-PPT (72-92) has a distinct or overlapping role is a logical next step. Similarly, while tachykinins are known to influence immune responses, the specific immunomodulatory effects of γ-PPT (72-92) have not been detailed. nih.gov Studies focusing on its activity in immune cells could uncover novel functions in the context of neuro-inflammation and autoimmune disorders.

Development of Highly Selective Pharmacological Probes for NK-2 Receptor Research

A significant barrier to dissecting the precise physiological functions of γ-PPT (72-92) is the lack of tools that can exclusively modulate its activity or its specific receptor target, the NK-2 receptor, without cross-reactivity. While several NK-2 receptor antagonists, such as MEN 11420 (Nepadutant) and SR48968, have been developed, the pursuit of compounds with even greater selectivity and varied pharmacological profiles is essential. biosyn.comnih.gov

A promising direction is the development of fluorescently labeled ligands. nih.gov These probes are invaluable for visualizing receptor distribution, trafficking, and ligand-receptor interactions in real-time using techniques like flow cytometry and fluorescence microscopy. nih.gov The synthesis of fluorescent antagonists based on the selective NK-2 antagonist GR94800 has already provided tools with high affinity and selectivity. nih.gov Future efforts could focus on creating fluorescently tagged versions of γ-PPT (72-92) itself or developing photo-activatable ligands. Such probes would allow researchers to control receptor activation with spatial and temporal precision, enabling a more accurate mapping of the circuits and cellular responses mediated by the γ-PPT (72-92)/NK-2 receptor system.

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond a reductionist view of γ-PPT (72-92) function, future research must embrace systems biology. frontiersin.org This interdisciplinary approach integrates large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to model complex biological interactions as a whole network. frontiersin.orgdiva-portal.org Applying these methodologies can provide a holistic understanding of the downstream consequences of NK-2 receptor activation by γ-PPT (72-92).

For example, single-cell RNA sequencing could be used to identify which specific cell populations within a tissue respond to γ-PPT (72-92) and to characterize the resulting changes in gene expression. diva-portal.org Proteomic analysis could then map the subsequent alterations in protein networks and signaling pathways. By integrating these multi-omics data, researchers can construct comprehensive models of the peptide's mechanism of action. diva-portal.org This approach could reveal previously unknown connections between γ-PPT (72-92) signaling and various physiological or pathological states, identify novel biomarkers for its activity, and ultimately guide the development of more targeted therapeutic interventions. frontiersin.org

Q & A

[Basic] What structural features distinguish gamma-Preprotachykinin amide (72-92) from other tachykinin-derived peptides?

Gamma-Preprotachykinin amide (72-92) is a 21-amino acid peptide with the sequence Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, as isolated from rabbit intestine . Unlike neuropeptide K, it lacks residues 3–17, reflecting differential post-translational processing of gamma-preprotachykinin. Structural characterization typically involves reverse-phase HPLC for purification and Edman degradation or mass spectrometry for sequence validation .

[Basic] Which receptor subtypes does gamma-Preprotachykinin amide (72-92) target, and what experimental evidence supports this?

The peptide preferentially binds neurokinin-2 (NK-2) receptors, as shown by competitive autoradiography in rat brain tissues. In these studies, gamma-Preprotachykinin amide (72-92) and neurokinin A (NKA) displaced ¹²⁵I-labeled peptide binding, whereas NK-1 and NK-3 agonists did not . However, it paradoxically stimulates NK-1-mediated salivary secretion, suggesting tissue-specific receptor crosstalk .

[Advanced] How can researchers resolve contradictions in reported receptor binding affinities for gamma-Preprotachykinin amide (72-92)?

Discrepancies (e.g., higher NK-2 affinity vs. NK-1 functional activity) may arise from tissue-specific receptor expression or post-translational modifications. To address this:

- Use in situ autoradiography with subtype-specific ligands (e.g., Bolton-Hunter-Substance P for NK-1) to map receptor distributions .

- Conduct functional assays (e.g., calcium imaging) in isolated cell lines expressing individual receptor subtypes .

- Control for peptide degradation by including protease inhibitors during tissue extraction .

[Advanced] What methodological challenges arise when isolating gamma-Preprotachykinin amide (72-92) from biological tissues?

Key challenges include:

- Preservation of structural integrity : Use rapid freezing of tissues and acidic extraction buffers (e.g., 0.1% trifluoroacetic acid) to minimize enzymatic degradation .

- Purification : Sequential chromatography (gel permeation followed by reverse-phase HPLC) is critical to separate it from homologous peptides like neuropeptide γ .

- Validation : Employ dual detection methods (e.g., immunoassay and mass spectrometry) to confirm identity and purity .

[Advanced] How should researchers design studies to investigate the dual NK-1/NK-2 activity of gamma-Preprotachykinin amide (72-92)?

- In vitro : Use transfected HEK293 cells expressing NK-1 or NK-2 receptors to measure cAMP or calcium flux responses. Compare dose-response curves with selective agonists (e.g., Substance P for NK-1) .

- In vivo : Administer the peptide intrathecally in conscious rats and monitor cardiovascular responses (e.g., blood pressure changes) while blocking receptors with antagonists like SR140333 (NK-1) or GR159897 (NK-2) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare receptor-specific effects, ensuring n ≥ 6 per group to account for biological variability .

[Methodological] What statistical frameworks are essential for analyzing autoradiographic binding data?

- Quantitative analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from competitive binding curves .

- Spatial distribution : Apply image analysis software (e.g., ImageJ) to quantify ¹²⁵I-labeled peptide binding densities in brain regions like the substantia nigra .

- Reproducibility : Report mean ± SEM from ≥3 independent experiments and include positive/negative controls (e.g., unlabeled NKA for displacement) .

[Advanced] How do species-specific post-translational processing pathways impact the bioactivity of gamma-Preprotachykinin amide (72-92)?

In rabbits, gamma-preprotachykinin is processed into neuropeptide γ (residues 72–92) but not neuropeptide K, unlike beta-preprotachykinin in other species . This affects receptor selectivity:

- Functional assays : Compare peptide activity across species (e.g., rat vs. rabbit) using tissue homogenates or primary neuronal cultures .

- Molecular cloning : Express species-specific preprotachykinin isoforms in cell lines to study processing enzyme preferences .

[Methodological] What controls are critical when assessing gamma-Preprotachykinin amide (72-92) in salivary secretion studies?

- Receptor specificity : Co-administer NK-1 antagonists (e.g., aprepitant) to confirm the mechanism .

- Peptide stability : Include protease inhibitors (e.g., leupeptin) in saliva collection buffers to prevent degradation .

- Baseline normalization : Measure secretion rates pre- and post-administration, using saline-injected animals as controls .

[Basic] What role does the C-terminal sequence of gamma-Preprotachykinin amide (72-92) play in receptor interaction?

The C-terminal sequence (Phe-Val-Gly-Leu-Met-NH₂) is conserved across tachykinins and critical for receptor activation. Mutagenesis studies show that truncating this region reduces NK-2 binding by >90%, as measured by radioligand displacement assays .

[Advanced] How can computational modeling enhance understanding of gamma-Preprotachykinin amide (72-92)-receptor dynamics?

- Docking simulations : Use cryo-EM structures of NK-2 receptors (e.g., PDB ID 6XIM) to predict binding poses of the peptide .

- Molecular dynamics : Simulate peptide-receptor interactions over 100-ns trajectories to identify stabilizing residues (e.g., His-Lys-Arg motifs) .

- Validation : Correlate computational predictions with alanine-scanning mutagenesis data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.